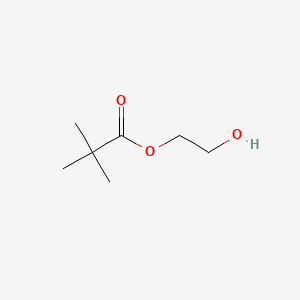

2-Hydroxyethyl-2',2'-dimethylpropionate

説明

2-Hydroxyethyl-2',2'-dimethylpropionate (CAS: 20267-19-0) is a branched ester characterized by a hydroxyl group attached to an ethyl chain and a 2,2-dimethylpropionate moiety. Its molecular structure grants it unique physicochemical properties, such as moderate viscosity (e.g., 0.0003530 Pa·s at 451.22 K) and solubility in polar solvents, as calculated via Joback and Crippen methods . This compound is structurally related to pivalate (trimethylacetate) derivatives and shares similarities with esters used in polymer chemistry, agrochemicals, and pharmaceuticals.

特性

CAS番号 |

20267-19-0 |

|---|---|

分子式 |

C7H14O3 |

分子量 |

146.18 g/mol |

IUPAC名 |

2-hydroxyethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 |

InChIキー |

YMLMPWTWWZJGAZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)OCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl-2’,2’-dimethylpropionate can be synthesized through the esterification of pivalic acid with 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of 2-hydroxyethyl-2’,2’-dimethylpropionate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity 2-hydroxyethyl-2’,2’-dimethylpropionate .

化学反応の分析

Types of Reactions

2-Hydroxyethyl-2’,2’-dimethylpropionate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethyl-2’,2’-dimethylpropionate.

Reduction: The ester functional group can be reduced to form the corresponding alcohol, 2-hydroxyethyl-2’,2’-dimethylpropanol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used in substitution reactions.

Major Products Formed

Oxidation: 2-Oxoethyl-2’,2’-dimethylpropionate

Reduction: 2-Hydroxyethyl-2’,2’-dimethylpropanol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Hydroxyethyl-2’,2’-dimethylpropionate has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of polymers, resins, and coatings.

作用機序

The mechanism of action of 2-hydroxyethyl-2’,2’-dimethylpropionate involves its interaction with specific molecular targets and pathways. In biological systems, the ester functional group can be hydrolyzed by esterases, leading to the release of pivalic acid and 2-hydroxyethanol. These metabolites can then participate in various metabolic pathways, influencing cellular processes .

類似化合物との比較

2-Chloro-1-(chloromethyl)ethyl 2,2-dimethylpropionate (1b)

- Structure : Differs by replacing the hydroxyethyl group with a chlorinated ethyl chain.

- Reactivity : Exhibits higher electrophilicity due to chlorine substituents, enabling nucleophilic substitution reactions. In synthesis of 3-chloro-2-hydroxy-1-propyl esters, yields reached 79% using sodium carbonate and 1,4-dioxane .

Methyl 2,2-dimethylpropionate (Methyl Pivalate)

- Structure : Lacks the hydroxyethyl group, featuring a methyl ester instead.

- Physicochemical Properties : Lower boiling point (∼598-98-1 CAS) and higher volatility compared to 2-hydroxyethyl derivatives .

- Applications : Solvent in free-radical polymerizations (e.g., poly(methyl acrylate)) due to inertness and low chain-transfer activity .

(E)-2-(4-tert-Butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl=2,2-dimethylpropionate

- Structure: Incorporates a cyano-vinyl group and aromatic substituents.

- Crystallinity : Exists as high- and low-melting polymorphs (PXRD peaks at 2θ = 4.72° and 8.52°, respectively) .

- Applications: Active ingredient in pesticides (e.g., cyenopyrafen), leveraging steric hindrance from the 2,2-dimethylpropionate group for stability .

Methyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate

- Structure: Contains a dodecylthiocarbonothioylthio (RAFT agent) group.

- Reactivity : Functions as a chain-transfer agent in RAFT polymerization, enabling controlled molecular weight (PDI: 1.26–1.36) and star polymer synthesis .

Physicochemical and Functional Comparisons

| Compound | CAS Number | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|

| 2-Hydroxyethyl-2',2'-dimethylpropionate | 20267-19-0 | ~174.2 g/mol | Hydroxyethyl, pivalate | Polymer modifiers, solvents |

| Methyl 2,2-dimethylpropionate | 598-98-1 | 116.16 g/mol | Methyl ester | Polymer solvent |

| 2-Chloro-1-(chloromethyl)ethyl 2,2-dimethylpropionate | N/A | ~209.1 g/mol | Chlorinated ethyl | Chlorohydrin synthesis |

| Cyenopyrafen | N/A | ~399.5 g/mol | Cyano-vinyl, tert-butylphenyl | Pesticide formulations |

Key Research Findings

- RAFT Polymerization : CPTCD-based agents yield lower PDI (1.26–1.36) than BDATC, emphasizing the role of Z and R groups in controlling molecular weight .

- Solvent Effects: Reactions with 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropionate show higher yields in 1,4-dioxane than 1-butanol, attributed to improved solubility .

- Polymorphism: Cyenopyrafen’s polymorphic forms (high- vs. low-melting) are tunable via cooling crystallization or seeding, impacting pesticide formulation efficacy .

生物活性

2-Hydroxyethyl-2',2'-dimethylpropionate (often abbreviated as HEMA-DMP) is an ester compound that has garnered attention in various fields, particularly in materials science and biomedical applications. Its biological activity, especially in relation to cell behavior, cytotoxicity, and potential therapeutic uses, is of significant interest. This article delves into the biological activity of HEMA-DMP, supported by research findings, case studies, and data tables.

- Chemical Formula : C7H14O3

- Molecular Weight : 146.18 g/mol

- CAS Number : 20267-19-0

The biological activity of HEMA-DMP is primarily attributed to its ability to interact with cellular components. It is known to affect cell adhesion and apoptosis:

- Anti-Adhesive Properties : HEMA-DMP has been shown to reduce the adhesion of various cell types, including human gingival fibroblasts when co-cultured with bacterial strains such as Streptococcus mitis. This reduction in adhesion can influence tissue integration and healing processes .

- Pro-Apoptotic Effects : Studies indicate that HEMA-DMP can induce apoptosis in fibroblast cells. For instance, a study reported that treatment with 3 mmol L−1 HEMA resulted in approximately 50% cell death after 72 hours, highlighting its cytotoxic potential .

Study on Human Gingival Fibroblasts

A notable case study investigated the effects of HEMA-DMP on human gingival fibroblasts co-cultured with Streptococcus mitis. The study utilized various assays to assess cell viability and apoptosis:

- Cytotoxicity Assessment : The trypan blue dye exclusion test revealed significant cytotoxic effects, with nearly 50% of cells dying within 72 hours.

- Apoptosis Evaluation : TUNEL analysis showed increased apoptotic nuclei in treated samples, indicating a clear pro-apoptotic effect of HEMA-DMP .

Toxicological Studies

In nonclinical toxicity studies involving rats, HEMA-DMP was evaluated for its safety profile. The findings suggested potential concerns regarding cytotoxicity at higher concentrations, emphasizing the need for careful dosage considerations in therapeutic applications .

Research Findings

Recent research has highlighted various aspects of HEMA-DMP's biological activity:

- Cell Viability : In a controlled environment, HEMA-DMP demonstrated varying effects on different cell types, suggesting that its biological impact may be context-dependent.

| Treatment Concentration | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 100 | 0 |

| 1 mmol L−1 | 85 | 5 |

| 3 mmol L−1 | 50 | 20 |

Potential Applications

Given its biological properties, HEMA-DMP shows promise in several applications:

- Biomedical Materials : Due to its anti-adhesive properties, it could be utilized in the development of dental materials that minimize bacterial adhesion.

- Therapeutic Agents : Its ability to induce apoptosis may have implications for cancer therapies where targeted cell death is desired.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。